

7-Methyl-3-methyluric acid-d3 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-3-methyluric acid-d3

Cat. No.: B561666

[Get Quote](#)

An In-depth Technical Guide to 7-Methyl-3-methyluric acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **7-Methyl-3-methyluric acid-d3**, a key analytical standard in metabolic research and drug development.

Chemical Structure and Properties

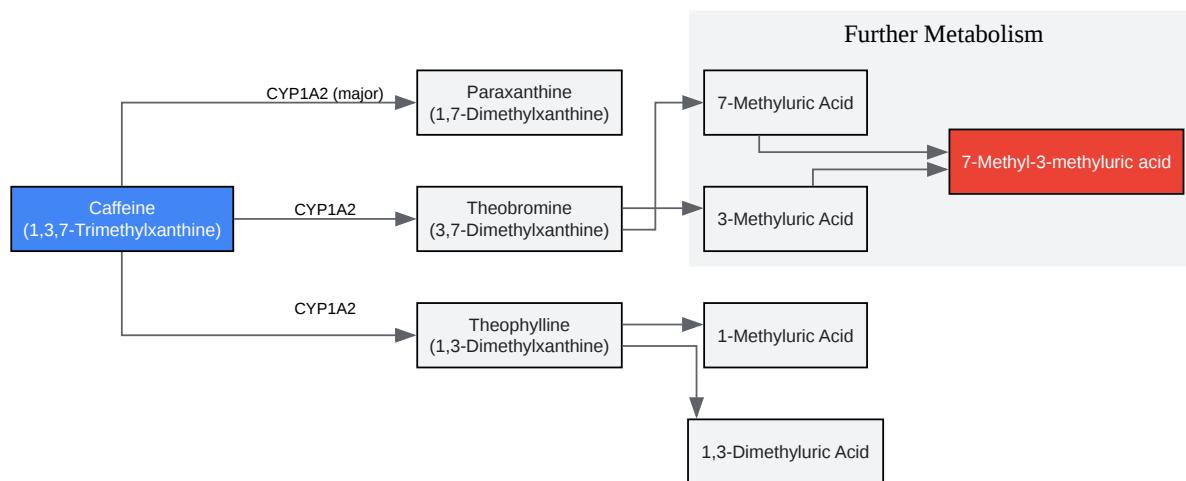
7-Methyl-3-methyluric acid-d3 is the deuterated form of 7-Methyl-3-methyluric acid, a metabolite of caffeine. The deuterium labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.

Chemical Structure:

- IUPAC Name: 7-methyl-3-(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6,8-trione
- Synonyms: 3,7-Dimethyluric Acid-d3, Ba 2754-d3[1]

The structure consists of a purine core with methyl groups at the 7 and deuterated methyl at the 3 positions.

Physicochemical Properties:


A summary of the key quantitative data for **7-Methyl-3-methyluric acid-d3** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₅ D ₃ N ₄ O ₃	[1] [2] [3] [4] [5]
Molecular Weight	199.18 g/mol	[1] [2] [3] [4] [5]
CAS Number	383160-11-0	[1] [2] [3] [4] [5]
Appearance	White Solid	[1] [6]
Melting Point	>300°C	[6]
Solubility	Soluble in Ammonium	
	Hydroxide, DMSO, and Water.	
Storage Temperature	-20°C	[5]

Role in Metabolic Pathways

7-Methyl-3-methyluric acid is a downstream metabolite in the complex caffeine metabolism pathway. Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[\[2\]](#)[\[7\]](#) This process involves a series of demethylation and oxidation reactions. The major initial step is the conversion of caffeine to paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[\[2\]](#)[\[7\]](#) These primary metabolites are further metabolized to various methylxanthines and methyluric acids, including 7-Methyl-3-methyluric acid.

The following diagram illustrates the simplified metabolic pathway leading to the formation of 7-Methyl-3-methyluric acid.

[Click to download full resolution via product page](#)

Caption: Simplified Caffeine Metabolic Pathway.

Experimental Protocols: Application as an Internal Standard

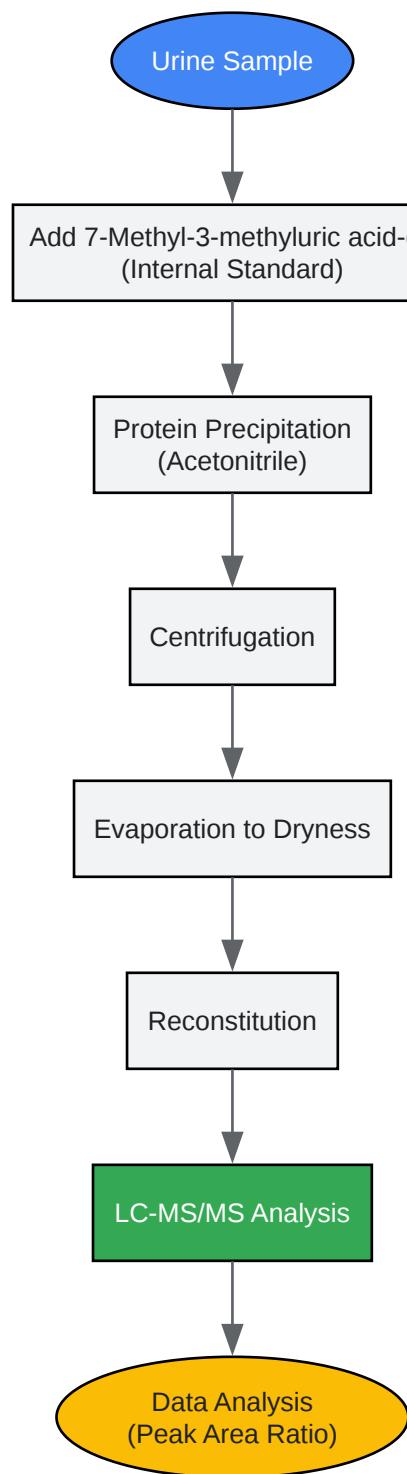
Due to its structural similarity to caffeine and its metabolites and its distinct mass, **7-Methyl-3-methyluric acid-d3** is an excellent internal standard for their quantification in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify caffeine and its major metabolites in human urine using LC-MS/MS with **7-Methyl-3-methyluric acid-d3** as an internal standard.

Methodology:

- Sample Preparation:
 - Thaw frozen urine samples and vortex to ensure homogeneity.

- To 100 µL of urine, add 25 µL of a working solution of **7-Methyl-3-methyluric acid-d3** (concentration to be optimized based on expected analyte levels).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.


• LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined and optimized.

Data Analysis:

- The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (**7-Methyl-3-methyluric acid-d3**).
- A calibration curve is constructed using known concentrations of the analytes spiked into a blank matrix.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: LC-MS/MS Sample Preparation Workflow.

Conclusion

7-Methyl-3-methyluric acid-d3 is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable accurate and precise quantification of caffeine and its metabolites. The methodologies outlined in this guide provide a solid foundation for its application in various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7-Methyl-3-methyluric Acid-d3 | LGC Standards [lgcstandards.com]
- 6. biomall.in [biomall.in]
- 7. ClinPGx [clinpgx.org]
- To cite this document: BenchChem. [7-Methyl-3-methyluric acid-d3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b561666#7-methyl-3-methyluric-acid-d3-chemical-structure-and-properties\]](https://www.benchchem.com/product/b561666#7-methyl-3-methyluric-acid-d3-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com